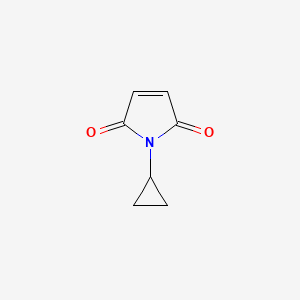
1-cyclopropyl-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropyl-1H-pyrrole-2,5-dione is a heterocyclic organic compound with the molecular formula C7H7NO2 and a molecular weight of 137.136 g/mol . This compound is characterized by a pyrrole ring substituted with a cyclopropyl group and two keto groups at positions 2 and 5. It is used in various biochemical and pharmaceutical research applications due to its unique structural properties.
準備方法
The synthesis of 1-cyclopropyl-1H-pyrrole-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of hexane-2,5-dione with aromatic amines in the presence of an organocatalyst such as squaric acid . This reaction typically occurs in water at 60°C for about 5 hours, yielding the desired product in good to excellent yields (40-95%).
化学反応の分析
1-Cyclopropyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydroxy derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens or alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Cyclopropyl-1H-pyrrole-2,5-dione is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in proteomics research to study protein interactions and functions.
Industry: It is employed in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 1-cyclopropyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, leading to various biochemical effects.
類似化合物との比較
1-Cyclopropyl-1H-pyrrole-2,5-dione can be compared to other similar compounds such as:
1-Cyclopropyl-1H-pyrrole-2-carbaldehyde: This compound has an aldehyde group instead of the keto groups, leading to different reactivity and applications.
This compound derivatives: Various derivatives with different substituents on the pyrrole ring exhibit diverse biological activities and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropyl group, which imparts distinct steric and electronic effects.
生物活性
1-Cyclopropyl-1H-pyrrole-2,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a pyrrole ring with a cyclopropyl substituent and two keto groups at the 2 and 5 positions. This unique structure contributes to its reactivity and biological activity, making it a valuable scaffold in drug design.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been reported to exhibit anti-inflammatory and antimicrobial properties, largely through the inhibition of key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) . The compound's ability to modulate protein interactions is also significant in the context of cellular signaling.
Anti-inflammatory Activity
Research indicates that derivatives of this compound demonstrate anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators. For instance, one study showed that certain derivatives reduced the secretion of TNF-α and other inflammatory markers in macrophage cell lines .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. Several derivatives exhibited significant activity against various bacterial strains, suggesting potential applications in treating infections .
Cholesterol Absorption Inhibition
A notable study synthesized several derivatives of 1H-pyrrole-2,5-dione as cholesterol absorption inhibitors. One derivative was found to inhibit cholesterol absorption more effectively than the standard drug ezetimibe, showcasing its potential in managing hypercholesterolemia .
Case Studies and Research Findings
| Study | Findings | Biological Activity |
|---|---|---|
| Study 1 | Investigated the anti-inflammatory effects of various derivatives | Significant reduction in TNF-α secretion |
| Study 2 | Evaluated antimicrobial properties against bacterial strains | Effective against Gram-positive and Gram-negative bacteria |
| Study 3 | Assessed cholesterol absorption inhibition | Superior activity compared to ezetimibe |
Toxicity Assessment
While exploring the biological activities, toxicity assessments are crucial. In vitro studies indicated that certain derivatives of this compound exhibited low cytotoxicity at therapeutic doses. For example, one study reported that compounds did not induce apoptosis or necrosis at concentrations up to 100 µg/mL .
特性
IUPAC Name |
1-cyclopropylpyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-6-3-4-7(10)8(6)5-1-2-5/h3-5H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJALBKKIIRSGQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C=CC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363965 |
Source


|
| Record name | 1-cyclopropyl-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28001-33-4 |
Source


|
| Record name | 1-cyclopropyl-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














